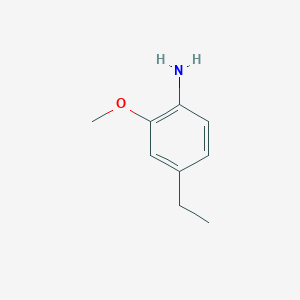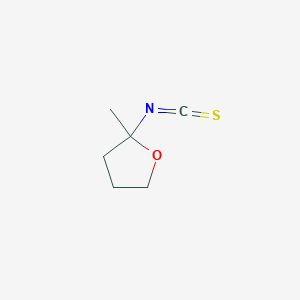
2-Tetrahydrofurfurylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetrahydrofurfurylisothiocyanate: is an organic compound with the molecular formula C₆H₉NOS and a molecular weight of 143.21 g/mol It is characterized by the presence of an isothiocyanate group attached to a tetrahydrofurfuryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tetrahydrofurfurylisothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) . Another method involves the use of (4-methoxyphenoxy)acetic acid hydrazide in isopropyl alcohol, followed by refluxing with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Tetrahydrofurfurylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfoxides and sulfones, and reduction to form amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, acids
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Thioureas, thiocarbamates
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Scientific Research Applications
2-Tetrahydrofurfurylisothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its reactivity with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tetrahydrofurfurylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can react with nucleophilic sites on proteins, DNA, and other biomolecules. The compound’s effects are mediated through the modification of these molecular targets, potentially leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
- Phenylisothiocyanate
- Allylisothiocyanate
- Benzylisothiocyanate
Comparison: 2-Tetrahydrofurfurylisothiocyanate is unique due to its tetrahydrofurfuryl moiety, which imparts distinct chemical and physical properties compared to other isothiocyanates. For example, phenylisothiocyanate has a phenyl group, making it more hydrophobic, while allylisothiocyanate has an allyl group, contributing to its volatility. The tetrahydrofurfuryl group in this compound provides a balance of hydrophilicity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C6H9NOS |
|---|---|
Molecular Weight |
143.21 g/mol |
IUPAC Name |
2-isothiocyanato-2-methyloxolane |
InChI |
InChI=1S/C6H9NOS/c1-6(7-5-9)3-2-4-8-6/h2-4H2,1H3 |
InChI Key |
CHSYYOIROXXRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


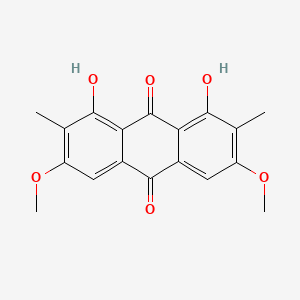
![9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-](/img/structure/B13138048.png)
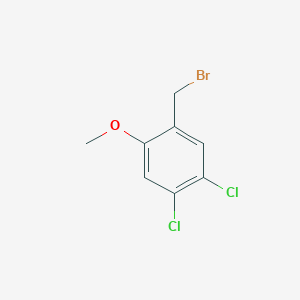
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetate](/img/structure/B13138053.png)
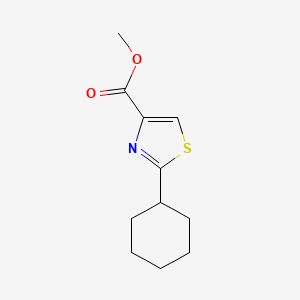
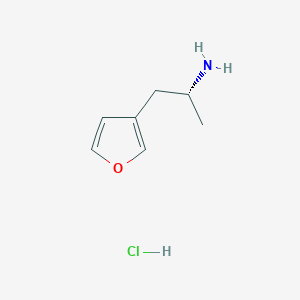
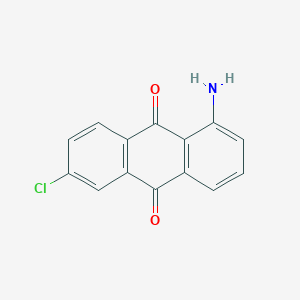
![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
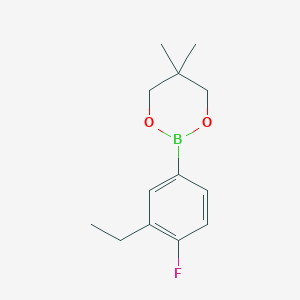
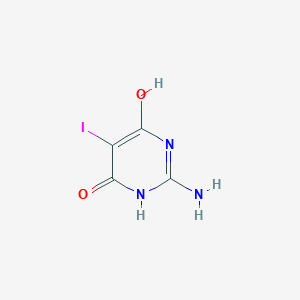

![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
